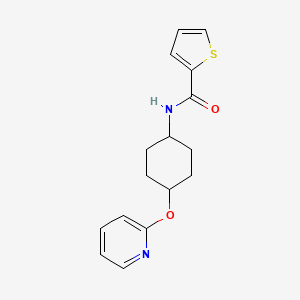

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-pyridin-2-yloxycyclohexyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c19-16(14-4-3-11-21-14)18-12-6-8-13(9-7-12)20-15-5-1-2-10-17-15/h1-5,10-13H,6-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPYJRDYWYEFIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CS2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure suggests diverse biological activities, making it an interesting candidate for pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.39 g/mol. The compound features a cyclohexyl ring substituted with a pyridin-2-yloxy group and a thiophene moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₂S |

| Molecular Weight | 302.39 g/mol |

| CAS Number | 2034436-66-1 |

Antitumor Activity

Preliminary studies indicate that this compound may exhibit antitumor properties. Compounds with similar structures have demonstrated efficacy against various cancer cell lines. For instance, derivatives containing thiophene rings have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Effects

Antimicrobial activity has been observed in compounds structurally related to this compound. These compounds have been effective against various bacterial strains and fungi, suggesting potential use in treating infections .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which play roles in inflammation and cancer progression.

- Receptor Modulation : It may interact with various receptors, including those involved in neurotransmission and immune responses, thereby modulating cellular signaling pathways .

Case Studies

Several studies have explored the biological effects of related compounds:

- Antitumor Studies : A study demonstrated that a structurally similar thiophene derivative exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

- Anti-inflammatory Research : Another investigation into pyridine derivatives found that they reduced inflammation markers in animal models of arthritis, highlighting their potential therapeutic applications .

- Antimicrobial Testing : A series of thiophene-containing compounds were tested against bacterial strains such as Staphylococcus aureus, showing promising results that warrant further exploration .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Preliminary studies indicate that N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-2-carboxamide may exhibit antitumor properties . Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, the presence of the thiophene ring may enhance interactions with biological targets such as kinases and receptors that are crucial in cancer biology.

Anti-inflammatory Properties

Research suggests that this compound could also possess anti-inflammatory effects. The structural components may allow it to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases. Investigations into its mechanism of action are ongoing, focusing on its ability to inhibit pro-inflammatory cytokines.

Antimicrobial Activity

The compound's potential antimicrobial activity is another area of interest. Similar compounds have demonstrated effectiveness against various bacterial and fungal strains, indicating that this compound could be developed into a novel antimicrobial agent. Studies are required to evaluate its spectrum of activity and mechanism of action against pathogens.

Chemical Synthesis

The synthesis of this compound typically involves several key steps:

| Step | Description |

|---|---|

| Formation of Cyclohexyl Intermediate | Hydrogenation of aromatic compounds under high pressure to obtain the cyclohexyl group. |

| Attachment of Pyridine Group | Reaction with pyridine derivatives under basic conditions to form the pyridin-2-yloxy group. |

| Synthesis of Thiophene Ring | Utilizing methods like Paal-Knorr synthesis for thiophene formation from diketones and sulfur sources. |

| Amide Bond Formation | Coupling the thiophene ring with the cyclohexyl-pyridin-2-yloxy intermediate using reagents such as EDCI or DCC. |

Biological Mechanisms

Understanding the biological mechanisms underlying the activity of this compound is crucial for its application in drug development:

Interaction with Molecular Targets

The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is essential for determining its efficacy in therapeutic applications. For example, binding studies could elucidate its affinity for certain kinases involved in cancer progression.

Structure-Activity Relationship (SAR) Studies

SAR studies are vital for optimizing the compound's biological activity by modifying structural components to enhance potency and selectivity against desired targets. This approach can lead to the development of more effective derivatives.

Case Study 1: Antitumor Agents

Similar compounds have been investigated for their ability to inhibit tumor growth in vitro and in vivo models. For instance, derivatives containing thiophene and pyridine moieties have shown promising results in preclinical trials targeting breast cancer cells.

Case Study 2: Anti-inflammatory Drugs

Research on related structures indicates potential use as anti-inflammatory agents in clinical settings, particularly for chronic inflammatory diseases such as rheumatoid arthritis. Clinical trials are necessary to confirm efficacy and safety profiles.

Vergleich Mit ähnlichen Verbindungen

Thiadiazole vs. Thiophene Carboxamide ( vs. Target)

The thiadiazole analog () replaces the thiophene ring with a 1,2,3-thiadiazole, introducing two additional nitrogen atoms. The methyl group at the 4-position of the thiadiazole may improve metabolic stability. In contrast, the thiophene moiety in the target compound offers greater π-electron density, favoring hydrophobic interactions .

Pyridine vs. Pyrazine Substituents ()

Replacing pyridin-2-yloxy with pyrazin-2-yloxy () introduces a second nitrogen in the aromatic ring, altering electronic properties and solubility. The morpholine carboxamide further increases hydrophilicity, suggesting this analog may exhibit improved aqueous solubility but reduced membrane permeability compared to the thiophene-based target .

Bicyclic Systems ()

The pyrazolo-oxazine carboxamide in incorporates a fused bicyclic system, which could enhance rigidity and selectivity for sterically constrained binding pockets. However, the lack of molecular data precludes direct comparison of pharmacokinetic properties .

Research and Application Context

- The rigid cyclohexyl backbone and pyridine ether linkage are critical for ternary complex formation, suggesting the target compound may have similar modular applications .

- Catalog Compounds (–4,7): Commercial availability of analogs (e.g., Enamine Ltd. in ) underscores the scaffold’s relevance in medicinal chemistry. Modifications like fluorination () or urea linkages () demonstrate versatility in optimizing bioactivity .

Q & A

Q. What synthetic strategies are effective for introducing the pyridinyloxy group onto the cyclohexyl ring in this compound?

A reductive amination approach using sodium triacetoxyborohydride (NaHB(OAc)₃) in dichloromethane (DCM) has been validated for analogous cyclohexyl derivatives. This method minimizes epimerization and ensures stereochemical fidelity . For instance, tert-butyl piperazine-1-carboxylate was reacted with a ketone precursor under similar conditions to yield stereospecific products. Key parameters include pH control (using acetic acid) and inert atmosphere to prevent side reactions.

Q. Which spectroscopic techniques are critical for confirming the stereochemistry of the compound?

High-resolution ¹H NMR is essential for verifying trans-cyclohexyl stereochemistry, as axial/equatorial proton splitting patterns differ significantly. For example, in tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate, distinct coupling constants (J = 10–12 Hz for axial protons) confirmed the trans configuration . Mass spectrometry (ESI-TOF) further corroborates molecular weight and purity, while IR can validate functional groups like the carboxamide C=O stretch (~1650 cm⁻¹) .

Q. What safety precautions are recommended when handling thiophene-2-carboxamide derivatives?

Based on structural analogs (e.g., N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide), acute toxicity (Category 4 for oral/dermal/inhalation routes) necessitates PPE (gloves, lab coat, goggles) and fume hood use. Emergency protocols include immediate rinsing for skin/eye contact and medical consultation if irritation persists .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for similar cyclohexyl carboxamide derivatives?

Systematic optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical. For example, LiAlH₄ in tetrahydrofuran (THF) achieved higher yields (75–80%) for reducing tert-butyl piperazine derivatives compared to alternative reductants . Contradictions in yields may arise from impurities in starting materials; rigorous purification (e.g., column chromatography with silica gel) and real-time monitoring (TLC/HPLC) are recommended .

Q. What computational methods are suitable for predicting the solubility profile of this compound?

Molecular dynamics simulations using SMILES notation (e.g., derived from analogs like 3-chloro-N-((1r,4r)-4-(methylamino)cyclohexyl)benzo[b]thiophene-2-carboxamide) can model solvent interactions. Parameters include logP values and Hansen solubility parameters. Experimental validation via phase-solubility studies in DMSO, ethanol, and aqueous buffers (with sonication) aligns with computational predictions .

Q. How can stereochemical outcomes be controlled during the synthesis of trans-cyclohexyl derivatives?

Chiral resolution techniques, such as diastereomeric salt formation or chiral HPLC, are effective. For example, tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate was isolated via fractional crystallization after reductive amination . Transition-state modeling (DFT calculations) can also predict selectivity in ring-opening or cyclization steps.

Key Methodological Insights

- Stereochemical Purity : Use chiral auxiliaries or catalysts during synthesis to enforce trans selectivity .

- Data Contradiction Analysis : Compare NMR shifts with computational predictions (e.g., ChemDraw or Gaussian) to resolve ambiguities .

- Scale-Up Challenges : Replace LiAlH₄ with milder reductants (e.g., NaBH₄ with CeCl₃) for safer large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.